Cas no 7467-12-1 (2,4-dimethylbenzene-1-sulfonamide)

2,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,2,4-dimethyl-
- 2,4-Dimethylbenzenesulfonamide
- 2,4-DIMETHYL-BENZENESULFONAMIDE
- 2,4-dimethyl-benzenesulfonic acid amide
- 2,4-dimethylbenzenesulphonamide
- 2,4-Dimethyl-benzolsulfonsaeure-amid
- 2,4-Xylenesulfonamide
- 2,5-xylenesulfonamide
- AC1Q2JFT
- AC1Q6U9V
- AG-G-97097
- m-xylene-4-sulfonamide
- m-Xylene-4-sulphonamide
- 2,4-dimethylbenzene-1-sulfonamide
- 2,4-dimethylbenzenesulfonimidic acid
- NSC 400648
- Benzenesulfonamide, 2,4-dimethyl- (9CI)
- 8QJT2MD5UA
- GS0915
- NS00047441
- EN300-04232
- 7467-12-1
- EINECS 231-261-0
- DTXSID50225645
- NSC-400648
- CS-0219516
- SCHEMBL5795116
- methyl-4-methylbenzene sulfonamide
- AKOS001061177
- Benzenesulfonamide, 2,4-dimethyl-
- Z45415591
- FS-2346
- UGBKWMBOBQOCSS-UHFFFAOYSA-N
- FT-0678361
- NSC400648
- MFCD00460793
- STL512346
- DS-006975
- BBL100178
-
- MDL: MFCD00460793
- Inchi: InChI=1S/C8H11NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
- InChI Key: UGBKWMBOBQOCSS-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)S(=O)(=O)N)C
Computed Properties
- Exact Mass: 185.05113
- Monoisotopic Mass: 185.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
- XLogP3: 1.2
Experimental Properties
- Density: 1.227
- Boiling Point: 336.9°Cat760mmHg
- Flash Point: 157.5°C
- Refractive Index: 1.554
- PSA: 60.16
- LogP: 2.73190
2,4-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-04232-5.0g |
2,4-dimethylbenzene-1-sulfonamide |
7467-12-1 | 95% | 5g |
$47.0 | 2023-05-03 | |
Enamine | EN300-04232-0.5g |
2,4-dimethylbenzene-1-sulfonamide |
7467-12-1 | 95% | 0.5g |
$20.0 | 2023-08-31 | |
Enamine | EN300-04232-1.0g |
2,4-dimethylbenzene-1-sulfonamide |
7467-12-1 | 95% | 1g |
$25.0 | 2023-05-03 | |
Enamine | EN300-04232-10g |
2,4-dimethylbenzene-1-sulfonamide |
7467-12-1 | 95% | 10g |
$68.0 | 2023-08-31 | |
Enamine | EN300-04232-0.1g |
2,4-dimethylbenzene-1-sulfonamide |
7467-12-1 | 95% | 0.1g |
$19.0 | 2023-08-31 | |
Enamine | EN300-04232-0.25g |
2,4-dimethylbenzene-1-sulfonamide |
7467-12-1 | 95% | 0.25g |
$19.0 | 2023-08-31 | |
abcr | AB546454-25 g |
2,4-Dimethylbenzenesulfonamide; . |
7467-12-1 | 25g |
€247.00 | 2023-04-13 | ||
Apollo Scientific | OR480207-25g |
2,4-Dimethylbenzenesulfonamide |
7467-12-1 | 97% | 25g |
£920.00 | 2023-09-02 | |
Apollo Scientific | OR480207-5g |
2,4-Dimethylbenzenesulfonamide |
7467-12-1 | 97% | 5g |
£264.00 | 2023-09-02 | |
Fluorochem | 044465-25g |
2,4-Dimethylbenzenesulfonamide |
7467-12-1 | 98% | 25g |
£394.00 | 2022-03-01 |
2,4-dimethylbenzene-1-sulfonamide Related Literature
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on 2,4-dimethylbenzene-1-sulfonamide
2,4-Dimethylbenzenesulfonamide: A Comprehensive Overview
The compound with CAS No. 7467-12-1, commonly referred to as 2,4-dimethylbenzenesulfonamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to 2,4-dimethylbenzenesulfonamide.
2,4-Dimethylbenzenesulfonamide is an aromatic sulfonamide derivative with a dimethyl substitution pattern on the benzene ring. The sulfonamide group (-SO₂NH₂) is a key functional group in this molecule, contributing to its reactivity and versatility. The dimethyl groups at the 2 and 4 positions of the benzene ring provide steric hindrance and influence the electronic properties of the molecule. This combination makes 2,4-dimethylbenzenesulfonamide a valuable compound for both academic and industrial purposes.
Recent studies have highlighted the potential of 2,4-dimethylbenzenesulfonamide in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, its ability to act as a scaffold for creating heterocyclic compounds has been extensively investigated. These findings underscore the importance of 2,4-dimethylbenzenesulfonamide in medicinal chemistry.
In terms of synthesis, 2,4-dimethylbenzenesulfonamide can be prepared through various methods. One common approach involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ammonia or an amine source. This method is efficient and yields high-purity product. Another route involves the direct sulfonation of 2,4-dimethylaniline using sulfur trioxide or other sulfonating agents. The choice of synthesis method depends on the availability of starting materials and desired product specifications.
The chemical stability of 2,4-dimethylbenzenesulfonamide is another area of interest. Studies have shown that it exhibits good thermal stability and resistance to hydrolysis under mild conditions. These properties make it suitable for use in various chemical processes where stability is critical.
From an environmental perspective, understanding the fate and behavior of 2,4-dimethylbenzenesulfonamide in different ecosystems is essential. Recent research has focused on its biodegradation pathways and potential impact on aquatic life. Results indicate that under aerobic conditions, 2,4-dimethylbenzenesulfonamide undergoes microbial degradation through enzymatic cleavage of the sulfonamide group.
In conclusion, 2,4-dimethylbenzenesulfonamide (CAS No. 7467-12-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and potential for further research make it an important subject in contemporary organic chemistry.
7467-12-1 (2,4-dimethylbenzene-1-sulfonamide) Related Products
- 287476-18-0(Benzenesulfonamide-15N,4-methyl-)
- 88-19-7(O-Toluenesulfonamide)
- 70-55-3(4-methylbenzene-1-sulfonamide)
- 1333-07-9(toluenesulphonamide, mixed isomers)
- 4543-58-2(2,4,6-trimethylbenzene-1-sulfonamide)
- 533868-70-1(4-(dipropylsulfamoyl)-N-(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2228497-02-5(N-methyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)
- 2248408-75-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1-propyl-1H-pyrazole-4-carboxylate)
- 1261842-15-2(Methyl 5-amino-2-(2,3-difluorophenyl)isonicotinate)
- 27858-34-0(Copper(2+), bis(1H-imidazole-N3)- (9CI))
